1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea

MDM2-p53 protein-protein interaction Surface Plasmon Resonance Cancer therapeutics

1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea (CAS 1448060-25-0) is a synthetic small-molecule urea derivative featuring a 3-chlorophenyl ring and a 2-dimethylamino-4,6-dimethylpyrimidin-5-yl moiety connected through a urea linker. The compound is documented in BindingDB under identifiers BDBM50388626 (CHEMBL2059435) and BDBM50253268 (CHEMBL4073930), and is explicitly disclosed as Example 152 in Amgen patents US9296736 and US9593129, establishing its origin as a proprietary MDM2 inhibitor scaffold.

Molecular Formula C15H18ClN5O
Molecular Weight 319.79
CAS No. 1448060-25-0
Cat. No. B2399075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea
CAS1448060-25-0
Molecular FormulaC15H18ClN5O
Molecular Weight319.79
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C15H18ClN5O/c1-9-13(10(2)18-14(17-9)21(3)4)20-15(22)19-12-7-5-6-11(16)8-12/h5-8H,1-4H3,(H2,19,20,22)
InChIKeyLZGLYSMVDMRDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea (CAS 1448060-25-0): Procurement-Relevant Identity and Multi-Target Profile


1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea (CAS 1448060-25-0) is a synthetic small-molecule urea derivative featuring a 3-chlorophenyl ring and a 2-dimethylamino-4,6-dimethylpyrimidin-5-yl moiety connected through a urea linker . The compound is documented in BindingDB under identifiers BDBM50388626 (CHEMBL2059435) and BDBM50253268 (CHEMBL4073930), and is explicitly disclosed as Example 152 in Amgen patents US9296736 and US9593129, establishing its origin as a proprietary MDM2 inhibitor scaffold . Unlike single-target MDM2 agents, this compound exhibits a polypharmacology profile with quantitatively measured activity against at least three distinct protein targets—MDM2 (Kd = 0.400 nM by SPR), Aurora B kinase (EC50 = 62 nM in HCT116 cells), and jack bean urease (IC50 = 1,490 nM)—making its procurement decision inherently dependent on the specific assay context and biological question .

Why 1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea Cannot Be Replaced by General-Purpose MDM2 or Kinase Inhibitors in Procurement


This compound occupies a unique position as a multi-target agent with simultaneous, quantitatively distinct activities against MDM2, Aurora B, and urease, meaning that substitution with a selective MDM2 inhibitor (e.g., Nutlin-3a, Ki = 90–130 nM ) or a selective Aurora kinase inhibitor (e.g., SNS-314, Aurora B IC50 = 31 nM ) will fail to replicate its polypharmacology profile. Even within the same Amgen patent series (US9296736/US9593129), structural analogs such as Example 378 (CHEMBL3318760) show an IC50 of 0.098 nM in the HTRF assay versus the target compound's Kd of 0.400 nM by SPR—a 4-fold difference in measured affinity that precludes direct interchangeability without re-optimization . Furthermore, the target compound's urease inhibitory activity (IC50 = 1,490 nM) represents a mechanistically distinct readout absent from canonical MDM2 inhibitors, making generic substitution particularly risky in any experimental system where off-target urease modulation could confound results . The specific 3-chlorophenyl substitution pattern and dimethylamino-dimethylpyrimidinyl urea scaffold jointly determine this distinctive multi-target binding fingerprint, and even close analogs with altered halogen positions or pyrimidine substituents will exhibit divergent selectivity profiles that must be empirically verified rather than inferred .

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea Relative to Closest Analogs and In-Class Alternatives


MDM2 Binding Affinity by SPR: Sub-Nanomolar Potency Distinct from Earlier-Generation Antagonists

The target compound binds human MDM2 with a Kd of 0.400 nM as measured by surface plasmon resonance (SPR) spectroscopy, representing a >200-fold improvement in binding affinity over the prototypical MDM2 antagonist Nutlin-3a (Ki ≈ 90–130 nM) . Within the same Amgen patent series, a close structural analog (Example 378, CHEMBL3318760) achieves an IC50 of 0.098 nM in the HTRF biochemical assay, while the target compound's HTRF IC50 is 1.10 nM—indicating that the target compound occupies a distinct potency tier among the proprietary scaffold series that may be preferable for applications requiring intermediate affinity rather than maximal target engagement . Compared to the clinical-stage inhibitor AMG 232 (SPR KD = 0.045 nM), the target compound is approximately 9-fold weaker, positioning it as a tool compound for studies where ultra-high affinity is not required or may be counterproductive .

MDM2-p53 protein-protein interaction Surface Plasmon Resonance Cancer therapeutics

Cellular Target Engagement: p53 Pathway Activation in SJSA-1 Osteosarcoma Cells

In a cellular context, the target compound induces p21 mRNA expression in human SJSA-1 osteosarcoma cells with an IC50 of 760 nM after 7 hours of treatment in the presence of 10% human serum, as measured by qRT-PCR . This cellular activity value is approximately 30-fold weaker than its biochemical SPR binding affinity (Kd = 0.400 nM), a discrepancy attributable to factors including serum protein binding, cellular permeability, and intracellular target engagement efficiency. By comparison, the clinical-stage MDM2 inhibitor AMG 232 achieves an SJSA-1 EdU proliferation IC50 of 9.1 nM . The target compound thus exhibits a wider biochemical-to-cellular translation gap than more optimized clinical candidates, which may be advantageous for studies requiring a graded p53 response rather than full pathway activation, or for combination therapy screening where partial p53 activation is desired .

Cellular pharmacology p21 induction p53 transcriptional activity

Aurora B Kinase Cellular Inhibition: Differentiation from Selective Aurora Inhibitors

The target compound inhibits Aurora B kinase activity in human HCT116 colorectal carcinoma cells with an EC50 of 62 nM, assessed by inhibition of histone H3 phosphorylation after 1-hour incubation using Hoechst 33342 staining . In the same assay format (HCT116 cells, 1 h, histone H3 phosphorylation by Hoechst staining), a structurally distinct Aurora B inhibitor (CHEMBL1650536) achieves an EC50 of 50 nM, indicating approximately comparable cellular Aurora B potency . However, the selective pan-Aurora inhibitor SNS-314 achieves substantially greater potency in HCT116 cells (EC50 = ~5–<16 nM for histone H3 phosphorylation), representing a ~4–12 fold improvement over the target compound . Critically, the target compound's Aurora B activity coexists with its MDM2 binding activity, whereas SNS-314 and CHEMBL1650536 lack MDM2 activity, making the target compound uniquely suited for studies investigating dual MDM2-Aurora B pathway modulation .

Aurora kinase B Histone H3 phosphorylation Cellular kinase assay

Urease Inhibitory Activity: A Mechanistically Distinct Off-Target Profile Absent in Canonical MDM2 Inhibitors

The target compound inhibits jack bean urease with an IC50 of 1,490 nM (1.49 µM) using urea as substrate in a phenol red-based spectrophotometric assay with 15-minute pre-incubation . This urease inhibitory activity is absent from all major MDM2 inhibitors, including Nutlin-3a, AMG 232, and AM-8735, which are not reported to interact with urease . Compared to the clinical urease inhibitor acetohydroxamic acid (AHA), which shows IC50 values ranging from 4.5 µM (4,500 nM) for jack bean urease to 27–43.2 µM across various assay conditions, the target compound is approximately 3-fold more potent (1,490 vs. ~4,500 nM) under comparable jack bean urease assay conditions . However, the target compound is substantially weaker than optimized urease inhibitors such as thiourea derivatives that achieve IC50 values in the 10–20 µM range under some conditions but also include sub-micromolar inhibitors in other studies .

Urease inhibition Jack bean urease Off-target profiling

Evidence-Backed Application Scenarios for 1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea Based on Quantitative Differentiation Data


Dual MDM2-Aurora B Pathway Interrogation in p53 Wild-Type Cancer Cell Lines

This compound is uniquely qualified for experiments requiring simultaneous modulation of the p53-MDM2 axis (Kd = 0.400 nM by SPR; cellular p21 induction IC50 = 760 nM in SJSA-1) and Aurora B kinase activity (EC50 = 62 nM in HCT116 cells) . Unlike selective MDM2 inhibitors (Nutlin-3a, AMG 232) or selective Aurora inhibitors (SNS-314), this single agent provides measurable dual-target engagement, enabling studies of crosstalk between p53-dependent apoptosis and Aurora B-mediated mitotic regulation without the pharmacokinetic complexity of combination dosing. Researchers should note the ~4–12 fold lower Aurora B potency compared to SNS-314 and the ~30-fold cellular-to-biochemical shift for MDM2 activity when designing concentration ranges .

Structure-Activity Relationship (SAR) Studies Within the Amgen MDM2 Inhibitor Scaffold Series

As Example 152 in US9296736/US9593129, this compound serves as a defined reference point within a proprietary SAR series where close analogs span a >4,000-fold potency range (Example 378: HTRF IC50 = 0.098 nM vs. Example 152: HTRF IC50 = 1.10 nM) . Procurement of this specific Example 152 compound enables direct benchmarking against both more potent (Example 378) and less potent congeners, facilitating studies of how the 3-chlorophenyl-urea-pyrimidine scaffold modifications translate to MDM2 binding affinity, cellular permeability, and polypharmacology . The compound's crystallographically characterized binding mode (PDB: 4ERF) further supports rational design efforts .

Urease-Positive Bacterial Infection Models Requiring Concurrent p53 Pathway Modulation

The compound's combination of MDM2 binding (Kd = 0.400 nM) and jack bean urease inhibition (IC50 = 1,490 nM)—approximately 3-fold more potent than the clinical urease inhibitor acetohydroxamic acid (IC50 ≈ 4,500 nM for jack bean urease)—makes it a candidate tool for studies in Helicobacter pylori or other urease-expressing pathogen models where p53 pathway activation is also of interest . Researchers must account for the ~1.5 µM urease IC50 when interpreting results, as this concentration range overlaps with the cellular MDM2 engagement range, potentially confounding single-endpoint interpretations but enabling unique dual-mechanism studies .

Intermediate-Affinity MDM2 Tool Compound for Graded p53 Activation Studies

With an SPR Kd of 0.400 nM (versus AMG 232 KD = 0.045 nM) and a cellular p21 induction IC50 of 760 nM (versus AMG 232 EdU IC50 = 9.1 nM), this compound provides a substantially wider biochemical-to-cellular potency window than ultra-potent clinical candidates . This property makes it suitable for studies requiring partial or titratable p53 activation, such as differentiation therapy, senescence induction without apoptosis, or combination screens where full p53 activation by clinical-stage inhibitors would mask synergistic effects. The compound's 9-fold weaker MDM2 SPR binding relative to AMG 232 translates to a >80-fold weaker cellular response, offering a distinct pharmacological profile not achievable with highly optimized clinical leads .

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